N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound notable for its potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 435.96 g/mol. This compound is categorized under thioacetamides, which are characterized by the presence of a thio group (-S-) linked to an acetamide structure.
The synthesis of N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide can be achieved through various methods involving multi-step organic reactions.
General Synthesis Steps:
These steps may involve various reagents and conditions tailored to optimize yield and purity.
The molecular structure of N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide can be represented using several notations:
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CS4
DWRWJWBUQAGUHZ-UHFFFAOYSA-N
The compound features:
N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide can participate in various chemical reactions:
These reactions are crucial for understanding the reactivity and potential modifications of the compound.
The mechanism of action for N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is still under investigation but may involve:
Further studies are necessary to elucidate these mechanisms clearly.
The physical and chemical properties of N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide include:
Property | Value |
---|---|
Molecular Weight | 435.96 g/mol |
Appearance | Typically a solid |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties play a significant role in determining the compound's behavior in various environments.
N-(3-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide has potential applications in scientific research:
This compound represents a promising area for future research within medicinal chemistry and related fields.
CAS No.: 1492-61-1
CAS No.:
CAS No.:
CAS No.: 898434-63-4
CAS No.: 54123-15-8